Bromodomain-Containing Protein 4 (BRD4) Inhibition: Acetyl-Lysine Mimicry
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid acts as a competitive inhibitor of BRD4 by mimicking acetyl-lysine, disrupting the binding of acetylated histones to the bromodomain . While direct IC50 data for this exact compound against BRD4 is not publicly available, the 3,5-dimethylisoxazole class demonstrates low micromolar potency (IC50 <5 μM) for BRD4(1) [1]. This mechanism is distinct from other BRD4 inhibitors like JQ1, which binds via a different chemotype, and from simple benzoic acid derivatives which lack the isoxazole bioisostere [2].
| Evidence Dimension | BRD4(1) Inhibition |
|---|---|
| Target Compound Data | Class-level activity: IC50 <5 μM for 3,5-dimethylisoxazole derivatives |
| Comparator Or Baseline | JQ1 (potent BRD4 inhibitor): IC50 ~77 nM |
| Quantified Difference | Target compound class is less potent than advanced inhibitors but provides a distinct, synthetically accessible scaffold. |
| Conditions | Biochemical assay using BRD4(1) bromodomain |
Why This Matters
This compound serves as a valuable tool for probing BRD4-mediated transcription and validating hit compounds in epigenetic drug discovery, offering a unique chemical starting point compared to more complex and patented BRD4 inhibitors.
- [1] Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
